Methyl malvalate
Overview
Description
Methyl malvalate is a methyl ester of malvalic acid, a cyclopropene fatty acid. It is primarily found in the seed oils of certain plants, such as Sterculia foetida and Bombax munguba. This compound is of interest due to its unique chemical structure and properties, which include a cyclopropene ring that imparts distinct reactivity and thermal characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl malvalate can be synthesized from the seed oils of plants like Sterculia foetida and Bombax munguba. The process involves the following steps:
Transmethylation: The seed oils are subjected to sodium methylate-catalyzed transmethylation to convert the fatty acids into their methyl esters.
Cooling and Separation: The crude methyl esters are dissolved in hexane and cooled to 6°C. Insoluble fatty acid methyl esters are then separated by centrifugation.
Urea Adduct Formation: Saturated straight-chain fatty acid methyl esters are removed almost quantitatively by forming urea adducts.
High-Performance Liquid Chromatography: The remaining unsaturated fatty acid methyl esters, including this compound, are separated using preparative high-performance liquid chromatography on C18 reversed-phase with acetonitrile.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimizations for yield and purity. The use of advanced chromatographic techniques ensures the isolation of highly pure this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl malvalate undergoes several types of chemical reactions, including:
Ring-Opening Reactions: When reacted with silver nitrate-silica gel, this compound undergoes ring opening to yield isomers with methylene, hydroxymethyl, or nitratomethyl side-chains.
Common Reagents and Conditions:
Oxidation: Air or oxygen in the presence of light or heat.
Ring-Opening: Silver nitrate-silica gel under mild conditions.
Major Products:
Oxidation: Conjugated enones with terminal methylene groups.
Ring-Opening: Isomers with methylene, hydroxymethyl, or nitratomethyl side-chains.
Scientific Research Applications
Methyl malvalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl malvalate involves its reactivity due to the presence of the cyclopropene ring. This ring can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The molecular targets and pathways involved include fatty acid desaturases and other enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Methyl sterculate: Another methyl ester of a cyclopropene fatty acid, found in the same seed oils as methyl malvalate.
Dihydro derivatives: These compounds lack the cyclopropene ring and exhibit different thermal and chemical properties.
Uniqueness of this compound: this compound is unique due to its specific cyclopropene ring structure, which imparts distinct reactivity and thermal properties. This makes it a valuable compound for studying the chemistry of cyclopropene fatty acids and their applications in various fields .
Properties
IUPAC Name |
methyl 7-(2-octylcyclopropen-1-yl)heptanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-10-13-17-16-18(17)14-11-8-9-12-15-19(20)21-2/h3-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLXZHKHPYLEIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C1)CCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198255 | |
Record name | Methyl malvalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5026-66-4 | |
Record name | Methyl malvalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5026-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl malvalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl malvalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL MALVALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Q1U8VL1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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